3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are straightforward and do not require any special catalysts or high temperatures, making it an efficient and practical approach for the preparation of this compound.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promising anticancer activity by inhibiting specific molecular targets such as Akt Ser-473 phosphorylation.
Materials Science: It is used in the development of novel materials with unique properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it inhibits Akt Ser-473 phosphorylation, which plays a crucial role in cell survival and proliferation pathways. Molecular modeling studies have shown that the compound binds well to the ATP binding site in Akt1 and Akt2, thereby inhibiting their activity .
Comparison with Similar Compounds
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds such as:
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine-based compounds:
1,2,4-triazolo[1,5-a]pyrimidine derivatives: These compounds have shown various biological activities and are used in medicinal chemistry.
1,2,4-triazolo[3,4-b]benzothiazole derivatives: These compounds are versatile nicotinamide mimics and have shown inhibition of different PARP enzymes.
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of research.
Properties
Molecular Formula |
C18H16N4O2S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H16N4O2S/c1-23-14-8-6-12(7-9-14)16-11-25-18-20-19-17(22(18)21-16)13-4-3-5-15(10-13)24-2/h3-10H,11H2,1-2H3 |
InChI Key |
HSBSEWUCKOMXFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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